4-(1,3-dioxoisoindol-2-yl)-N-(oxolan-2-ylmethyl)cyclohexane-1-carboxamide
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Overview
Description
4-(1,3-dioxoisoindol-2-yl)-N-(oxolan-2-ylmethyl)cyclohexane-1-carboxamide is a complex organic compound that features a cyclohexane ring, a phthalimide group, and an oxolane moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dioxoisoindol-2-yl)-N-(oxolan-2-ylmethyl)cyclohexane-1-carboxamide typically involves multiple steps:
Formation of the Phthalimide Group: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine.
Cyclohexane Carboxylation: The cyclohexane ring can be functionalized with a carboxyl group through various methods such as Friedel-Crafts acylation.
Oxolane Attachment: The oxolane moiety can be introduced via nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the phthalimide and oxolane-functionalized cyclohexane through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring.
Reduction: Reduction reactions may target the phthalimide group, converting it to a more reduced form.
Substitution: Nucleophilic substitution reactions can occur at the oxolane moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Amines or alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology
Medicine
In medicinal chemistry, such compounds are often explored for their potential as therapeutic agents, particularly in the treatment of diseases where modulation of specific biological pathways is desired.
Industry
Industrial applications may include its use in the synthesis of polymers or as an intermediate in the production of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-(1,3-dioxoisoindol-2-yl)-N-(oxolan-2-ylmethyl)cyclohexane-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include enzymes involved in metabolic pathways or receptors on cell surfaces.
Comparison with Similar Compounds
Similar Compounds
Phthalimide Derivatives: Compounds like thalidomide and lenalidomide.
Cyclohexane Carboxamides: Compounds with similar cyclohexane structures but different functional groups.
Oxolane-Containing Compounds: Compounds like oxolane-based nucleosides.
Uniqueness
The uniqueness of 4-(1,3-dioxoisoindol-2-yl)-N-(oxolan-2-ylmethyl)cyclohexane-1-carboxamide lies in its combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C20H24N2O4 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(oxolan-2-ylmethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C20H24N2O4/c23-18(21-12-15-4-3-11-26-15)13-7-9-14(10-8-13)22-19(24)16-5-1-2-6-17(16)20(22)25/h1-2,5-6,13-15H,3-4,7-12H2,(H,21,23) |
InChI Key |
GOEGLKOOQHXNGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2CCC(CC2)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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